Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This bicyclic system is substituted with a benzyl group at the 6-position, a methyl ester at the 3-position, and a sulfonamide-linked 2,6-dimethylmorpholine moiety at the 2-position.
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O6S2/c1-19-15-32(16-20(2)38-19)40(35,36)23-11-9-22(10-12-23)27(33)30-28-26(29(34)37-3)24-13-14-31(18-25(24)39-28)17-21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRKTARDKVXZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the thienopyridine class. This article explores its biological activity, including its antiproliferative effects against cancer cell lines and potential antimicrobial properties.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core structure that is known for its diverse biological activities. The presence of the morpholino sulfonamide group enhances its pharmacological potential by possibly improving solubility and bioavailability.
Antiproliferative Activity
Recent studies have demonstrated that compounds related to the thieno[2,3-c]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.1 to 4.7 μM against HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cell lines. The most potent derivative exhibited an IC50 of 1.1 μM against HeLa cells .
Table 1: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | CEM | 2.3 |
| 3b | L1210 | 2.8 |
These findings suggest a selective toxicity towards cancer cells with minimal impact on normal human peripheral blood mononuclear cells (PBMC), indicating a promising therapeutic window .
The mechanism underlying the antiproliferative effects of these compounds appears to involve:
- Tubulin Interaction : Studies indicate that these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : The compounds also induce apoptosis in a dose-dependent manner. For example, treatment with compound 3b at its IC50 resulted in approximately 32.87% of K562 cells undergoing apoptosis after 72 hours .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thieno[2,3-c]pyridine have been evaluated for antimicrobial activity:
- Gram-positive vs. Gram-negative : Compounds were primarily active against Gram-positive bacteria such as Sarcina lutea, while showing limited or no activity against Gram-negative strains like Escherichia coli .
Table 2: Antimicrobial Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1 | Sarcina lutea | Moderate |
| 1 | Escherichia coli | None |
The structure–activity relationship suggests that specific modifications can enhance antimicrobial potency and selectivity .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Advantages: The morpholino-sulfonamide group offers a unique pharmacophore for targeting sulfhydryl-containing enzymes or receptors, distinct from simpler cyano or trifluoromethyl groups in analogs .
- Unanswered Questions: Biological activity against specific targets (e.g., kinases, GPCRs). Metabolic stability of the methyl ester group compared to ethyl or benzyl esters. Impact of the tetrahydrothieno[2,3-c]pyridine core on bioavailability versus planar aromatic systems.
Q & A
Q. Optimization Tips :
- Use high-purity reagents and monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to drive reactions to completion .
Advanced: How can regioselectivity challenges during sulfonylation be addressed?
The morpholino sulfonyl group’s introduction may compete with undesired side reactions (e.g., over-sulfonylation). To mitigate this:
- Temperature Control : Conduct reactions at 0–5°C to slow competing pathways .
- Protecting Groups : Temporarily protect reactive sites (e.g., amine groups) with Boc (tert-butoxycarbonyl) before sulfonylation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity selectively .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR : H and C NMR identify protons and carbons in the thienopyridine core, benzamido, and morpholino groups. For example, the sulfonyl group’s adjacent protons show deshielded signals at δ 7.8–8.2 ppm .
- IR : Confirm amide (1650–1680 cm) and sulfonyl (1150–1200 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H] for CHNOS: ~628.18) .
Advanced: How can conflicting solubility data in literature be resolved experimentally?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or hydration states. To resolve:
- DSC/TGA : Analyze thermal behavior to detect polymorphs .
- Solubility Screen : Test in 10+ solvents (e.g., ethanol, acetonitrile) under controlled humidity .
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for biological assays .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
- Cellular Assays : Evaluate cytotoxicity via MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Studies : Use SPR (surface plasmon resonance) to measure affinity for target proteins .
Advanced: How can computational methods guide SAR studies for this compound?
- Docking Simulations : Map the morpholino sulfonyl group’s interaction with target proteins (e.g., ATP-binding pockets) using AutoDock Vina .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. benzyl groups) on bioactivity using MOE or Schrödinger .
- MD Simulations : Assess conformational stability of the tetrahydrothienopyridine core in lipid bilayers .
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → DCM/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/HO) to remove byproducts .
- HPLC : Employ reverse-phase C18 columns for final purity (>95%) .
Advanced: How to troubleshoot low yields in the final esterification step?
Common issues include incomplete methylation or hydrolysis. Solutions:
- Anhydrous Conditions : Use molecular sieves or dry DMF to prevent water ingress .
- Catalyst : Add KI to enhance CHI reactivity via the Finkelstein reaction .
- Quenching : Rapidly acidify the reaction post-esterification to stabilize the methyl ester .
Basic: What stability considerations are critical for long-term storage?
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in sealed containers .
- Freeze-Drying : Lyophilize for stable solid-state storage .
Advanced: How to validate target engagement in complex biological matrices?
- Click Chemistry : Incorporate an alkyne tag for pull-down assays with azide-functionalized beads .
- CETSA : Cellular thermal shift assay to confirm target binding via protein stabilization .
- Radiolabeling : Synthesize a C-labeled analog for autoradiography in tissue sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
